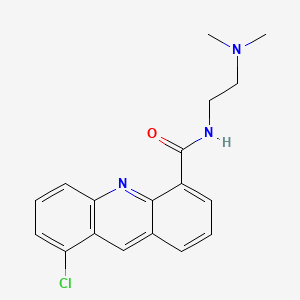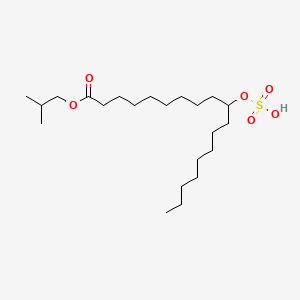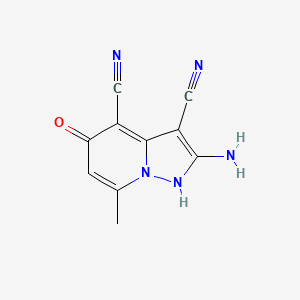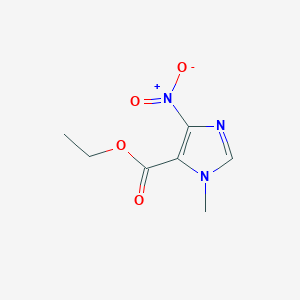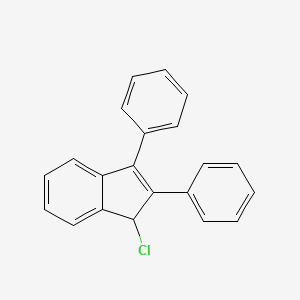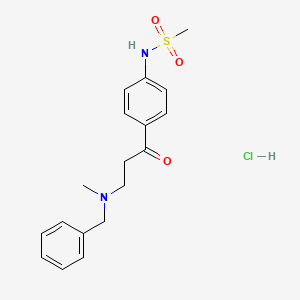
Methanesulfonanilide, 4'-(3-(phenethylamino)propionyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonanilide Core: The initial step involves the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.
Introduction of the Phenethylamino Group: The next step involves the reaction of the methanesulfonanilide with phenethylamine under controlled conditions to introduce the phenethylamino group.
Propionylation: The final step involves the acylation of the intermediate product with propionyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Methanesulfonanilide: A simpler analog without the phenethylamino and propionyl groups.
Phenethylamine: A related compound with a simpler structure.
Propionyl Chloride: A reagent used in the synthesis of the target compound.
Uniqueness
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is unique due to its complex structure, which combines multiple functional groups
特性
CAS番号 |
60232-93-1 |
|---|---|
分子式 |
C18H23ClN2O3S |
分子量 |
382.9 g/mol |
IUPAC名 |
N-[4-[3-[benzyl(methyl)amino]propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)16-8-10-17(11-9-16)19-24(2,22)23;/h3-11,19H,12-14H2,1-2H3;1H |
InChIキー |
GOEYOZZLZKPWNE-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


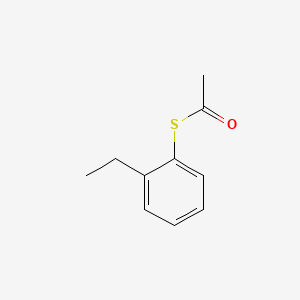

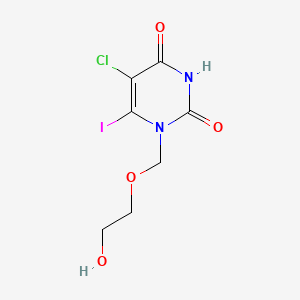
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)

